1-(2-Indanylidene)-2-indanone

CAS No.: 7530-37-2

Cat. No.: VC5566365

Molecular Formula: C18H14O

Molecular Weight: 246.309

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7530-37-2 |

|---|---|

| Molecular Formula | C18H14O |

| Molecular Weight | 246.309 |

| IUPAC Name | 3-(1,3-dihydroinden-2-ylidene)-1H-inden-2-one |

| Standard InChI | InChI=1S/C18H14O/c19-17-11-14-7-3-4-8-16(14)18(17)15-9-12-5-1-2-6-13(12)10-15/h1-8H,9-11H2 |

| Standard InChI Key | CMKCIDNECKQVKB-UHFFFAOYSA-N |

| SMILES | C1C(=C2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C41 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

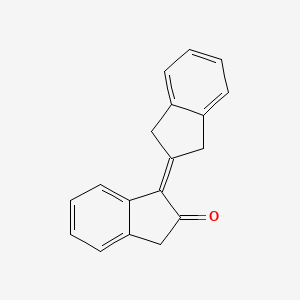

1-(2-Indanylidene)-2-indanone consists of two fused bicyclic systems: an indanone moiety (a benzene ring fused to a cyclopentanone) and an indanylidene group (a benzene ring fused to a cyclopentene). The conjugated system formed by the overlapping π-orbitals of the aromatic rings and the ketone functional group contributes to its stability and reactivity . The IUPAC name, 3-(1,3-dihydroinden-2-ylidene)-1H-inden-2-one, reflects the positioning of the ketone and unsaturated bonds (Figure 1) .

Spectroscopic and Computational Data

-

InChIKey: CMKCIDNECKQVKB-UHFFFAOYSA-N .

Density functional theory (DFT) calculations predict a dipole moment of ~2.1 D, indicating moderate polarity influenced by the ketone group.

Synthetic Methodologies

Lithium Diisopropylamide (LDA)-Mediated Alkylation

A patent by the European Patent Office (EP0865419B1) outlines a synthesis route for related indane dimers, adaptable to 1-(2-Indanylidene)-2-indanone . Key steps include:

-

Substrate Preparation: Dissolving 1-indanone in dry tetrahydrofuran (THF).

-

Deprotonation: Treating with LDA at -78°C to generate a reactive enolate.

-

Alkylation: Introducing an organic halide (e.g., methyl iodide) to form the alkylated intermediate.

-

Work-Up: Purification via flash column chromatography (petroleum ether:ether, 9:1) yields the crystalline product .

This method achieves moderate yields (50–70%) but requires stringent anhydrous conditions .

Claisen-Schmidt Condensation

EvitaChem reports a condensation approach using aryl aldehydes and 1-indanone under basic conditions (e.g., NaOH/ethanol). The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde, culminating in dehydration to form the α,β-unsaturated ketone.

Table 1: Comparison of Synthetic Routes

Reactivity and Chemical Transformations

Cycloaddition Reactions

The conjugated dienone system in 1-(2-Indanylidene)-2-indanone participates in Diels-Alder reactions with dienophiles like maleic anhydride, yielding polycyclic adducts . For example, annulation with acetylene derivatives under catalytic acidic conditions generates benzocycloheptenes, valuable in natural product synthesis .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo nitration and sulfonation at the para positions. Nitration with nitric acid/sulfuric acid at 0°C produces nitro derivatives, which serve as precursors to amine-functionalized analogs.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume